molecular formula C8H12O2 B15323463 rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

Katalognummer: B15323463
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: GVFZEYUGMDHNHE-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol: is a bicyclic compound characterized by its unique oxabicyclo structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [5+2] cycloaddition reaction, where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
  • rac-(1r,5r)-bicyclo[3.3.1]nonane-3,7-dione
  • bicyclo[3.1.0]hexanes

Uniqueness: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

InChI

InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1

InChI-Schlüssel

GVFZEYUGMDHNHE-XLPZGREQSA-N

Isomerische SMILES

C1C[C@H]([C@H]2CC=C[C@@H]1O2)O

Kanonische SMILES

C1CC(C2CC=CC1O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.